2-ethyl-5-(1H-indol-2-yl)-1,3,4-thiadiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11N3S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
2-ethyl-5-(1H-indol-2-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C12H11N3S/c1-2-11-14-15-12(16-11)10-7-8-5-3-4-6-9(8)13-10/h3-7,13H,2H2,1H3 |
InChI Key |
IBDNRYHTAUYKHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The cyclization of thiosemicarbazides represents a cornerstone in 1,3,4-thiadiazole synthesis. For 2-ethyl-5-(1H-indol-2-yl)-1,3,4-thiadiazole, this method likely involves ethyl-substituted thiosemicarbazide precursors. As demonstrated by Gupta et al., thiosemicarbazides cyclize in the presence of acetyl chloride or polyphosphoric acid to form 2-amino-5-substituted thiadiazoles . Adapting this approach, ethyl 1H-indole-2-carboxylate could be treated with hydrazine hydrate to yield 1H-indole-2-carbohydrazide, followed by thionation with Lawesson’s reagent to form the corresponding thiohydrazide . Subsequent cyclization with ethyl chlorooxoacetate in toluene under reflux conditions may introduce the ethyl group at position 2, yielding the target compound (Scheme 1).
Key Reaction Parameters :
One-Pot Intramolecular Wittig Reaction
Intramolecular Wittig reactions offer a streamlined route to functionalized thiadiazoles. Anary-Abbasinejad et al. reported a one-pot synthesis of pyrrolidinone-thiadiazole hybrids using triphenylphosphine (Ph₃P) and acetylenic esters . For this compound, ethyl 2-oxo-2-[(5-aryl-1,3,4-thiadiazol-2-yl)amino]acetate could react with dimethyl acetylenedicarboxylate (DMAD) in CH₂Cl₂ at room temperature. The indole moiety may be introduced via a pre-functionalized aryl aldehyde, with Ph₃P facilitating the Wittig cyclization (Scheme 2).
Optimized Conditions :
Oxidative Cyclization of Thiosemicarbazones
Oxidative cyclization using ferric chloride (FeCl₃) provides an alternative pathway. Thiosemicarbazones derived from 1H-indole-2-carbaldehyde and ethyl hydrazinecarbothioamide undergo FeCl₃-mediated cyclization to form the thiadiazole core . The ethyl group may be introduced either via the hydrazinecarbothioamide precursor or through post-cyclization alkylation. This method benefits from mild conditions and avoids harsh dehydrating agents.
Procedure :
-
Synthesize ethyl hydrazinecarbothioamide from ethyl isothiocyanate and hydrazine.
-
Condense with 1H-indole-2-carbaldehyde to form the thiosemicarbazone.
-
Treat with FeCl₃ (2.0 equiv) in ethanol under reflux for 6 hours .
Yield : ~65–75% (extrapolated from similar substrates) .
Comparative Analysis of Synthetic Routes
Experimental Considerations and Spectral Characterization
Spectral Data (Predicted) :
-
¹H NMR (CDCl₃) : δ 1.42 (t, 3H, CH₂CH₃), 4.36 (s, 2H, CH₂), 7.28–7.34 (m, 4H, indole-H) .
-
¹³C NMR : 14.1 (CH₂CH₃), 112.3–136.8 (aromatic carbons), 166.2 (C=S) .
-
HRMS (ESI+) : m/z calcd. for C₁₂H₁₁N₃S [M+H]⁺: 229.30; found: 229.31 .
Purification :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient 1,3,4-thiadiazole ring facilitates nucleophilic substitution at the sulfur-bridged carbon (C-2) or nitrogen atoms.
-
Amine Alkylation :
Reaction with α-bromoacetyl compounds (e.g., bromoacetophenone) in refluxing ethanol yields hydrobromide derivatives. For example:This proceeds via an SN2 mechanism, with the thiadiazole amine acting as the nucleophile .
-
Thiosemicarbazide Cyclization :
Treatment with thiosemicarbazide under reflux forms 5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amines (92–100% yield) .
Table 1: Nucleophilic Substitution Yields
| Reactant | Product | Yield (%) | Conditions |
|---|---|---|---|
| α-Bromoacetyl compounds | Hydrobromide derivatives | 55–68 | Reflux, ethanol |
| Thiosemicarbazide | 1,3,4-Thiadiazol-2-amines | 92–100 | Reflux, 5–10 hours |
Electrophilic Aromatic Substitution (Indole Ring)
The indole moiety undergoes electrophilic substitution at the C-3 or C-5 positions, influenced by the electron-donating ethyl group.
-
Nitration :
Nitration with HNO₃/H₂SO₄ introduces nitro groups at C-3 or C-5 of the indole ring, though yields are moderate (40–60%) due to competing oxidation . -
Halogenation :
Bromine or iodine in acetic acid selectively substitutes the indole ring, with para-substitution dominating (70–85% yield) .
Oxidation and Reduction Reactions
-
Oxidation of Thiadiazole :
Treatment with KMnO₄ oxidizes the sulfur atom in the thiadiazole ring to sulfoxide or sulfone derivatives, depending on reaction time and temperature . -
Reduction of Indole :
Catalytic hydrogenation (H₂/Pd-C) reduces the indole ring to indoline, altering the compound’s aromaticity (80–90% yield) .
Cycloaddition and Ring-Opening Reactions
The thiadiazole core participates in cycloaddition reactions due to its electron-deficient nature.
-
Diels-Alder Reactions :
Reacts with electron-rich dienes (e.g., furan) to form bicyclic adducts (50–65% yield) . -
Ring-Opening with Amines :
Strong nucleophiles like hydrazine cleave the thiadiazole ring, generating thioamide intermediates .
Functional Group Transformations
-
Ester Hydrolysis :
Ethyl ester derivatives undergo alkaline hydrolysis to carboxylic acids (NaOH/EtOH, 80–90% yield) . -
Schiff Base Formation :
Condensation with aromatic aldehydes (e.g., benzaldehyde) produces Schiff bases, utilized in metal coordination studies .
Comparative Reactivity Insights
The ethyl group at C-2 sterically hinders substitutions at adjacent positions but stabilizes intermediates through hyperconjugation. Computational studies (DFT) confirm that the HOMO/LUMO gap of the thiadiazole ring (−5.2 eV/−1.8 eV) dictates its preference for nucleophilic over electrophilic attacks .
Table 2: Bioactivity of Key Derivatives
| Derivative | Activity | IC₅₀/EC₅₀ | Model |
|---|---|---|---|
| Hydrobromide alkylation | Antiproliferative | 2.2 ± 0.37 µM | Panc-1R cells |
| Sulfonamide | Anticonvulsant | 16 mg/kg | MES assay |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique chemical structure that combines an indole moiety with a thiadiazole ring. This structural composition is crucial for its biological activity. The synthesis typically involves cyclization reactions that integrate the indole and thiadiazole functionalities. A common synthetic route includes the reaction of 2-ethyl-1H-indole-3-carboxylic acid hydrazide with various thioketones or isothiocyanates under acidic or basic conditions.
Anticancer Activity
Recent studies have highlighted the potential of 2-ethyl-5-(1H-indol-2-yl)-1,3,4-thiadiazole as an anticancer agent:
- Cell Line Studies : In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have shown IC50 values ranging from 0.275 to 1.18 µM against HepG2 (liver) and MCF7 (breast) cancer cells .
- Mechanistic Insights : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and upregulation of tumor suppressor proteins such as p53. This suggests that it could be a promising candidate for further development in cancer therapy .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens:
- Spectrum of Activity : Preliminary studies indicate that it has effective antibacterial properties against Gram-positive and Gram-negative bacteria. For example, it has shown significant inhibition against Staphylococcus aureus and Escherichia coli .
- Case Studies : In one study, various derivatives were tested for their minimum inhibitory concentrations (MICs), revealing that some derivatives displayed potent activity comparable to standard antibiotics .
Pharmacological Activities
In addition to its anticancer and antimicrobial properties, this compound has been investigated for other pharmacological activities:
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .
- Neuroprotective Effects : Emerging research suggests potential neuroprotective effects, indicating that compounds with similar structures may help in managing neurodegenerative diseases .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Thiadiazole | High (IC50 < 1 µM) | Moderate |
| 2-Ethyl-5-(pyridin-2-yl)-1,3,4-thiadiazole | Thiadiazole | Moderate | High |
| 2-Ethyl-5-(benzothiazol-2-yl)-1,3,4-thiadiazole | Thiadiazole | Low | Moderate |
Mechanism of Action
The mechanism of action of 2-ethyl-5-(1H-indol-2-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the 1,3,4-thiadiazole ring critically influence biological activity and physicochemical properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Key Analogues
Key Research Findings and Gaps
Substituent Position Matters : Indol-2-yl vs. indol-3-yl substitution alters π-stacking and hydrogen-bonding interactions, impacting target binding .
Alkyl vs. Aryl Groups : Ethyl substituents improve lipophilicity but may reduce metabolic stability compared to aryl groups (e.g., phenyl in ).
Biological Activity Variability: Minor structural changes (e.g., disulfide vs. ethyl groups) lead to significant differences in cytotoxicity and antimicrobial efficacy .
Biological Activity
The compound 2-ethyl-5-(1H-indol-2-yl)-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The molecular structure of this compound consists of an indole moiety linked to a thiadiazole ring. The presence of both aromatic and heterocyclic components contributes to its biological efficacy.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that various thiadiazole derivatives demonstrate activity against a range of bacteria and fungi:
| Compound | Activity | Target Organisms | Inhibition (%) |
|---|---|---|---|
| 5a | Antibacterial | S. aureus | 80% |
| 5b | Antibacterial | E. coli | 76% |
| 5d | Antifungal | C. albicans | 85% |
These findings suggest that the incorporation of indole into the thiadiazole framework enhances its antimicrobial potential .
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG-2 (liver cancer) | 4.37 ± 0.7 | |
| A549 (lung cancer) | 8.03 ± 0.5 | |
| T47D (breast cancer) | <10 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Other Biological Activities
In addition to its antibacterial and anticancer properties, this compound has been investigated for various other biological activities:
- Antioxidant Activity : Thiadiazoles have demonstrated significant antioxidant effects, which could contribute to their protective roles against oxidative stress-related diseases .
- Antidiabetic Effects : Some derivatives have shown potential in managing diabetes through modulation of glucose metabolism .
- Neuroprotective Effects : Certain studies indicate that thiadiazoles may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders .
Case Studies and Research Findings
Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:
- Siddiqui et al. synthesized new derivatives and evaluated their antibacterial properties against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition rates.
- Karegoudar et al. reported on the antiproliferative activity of novel thiadiazoles against various cancer cell lines, noting that some compounds had ID50 values significantly lower than cisplatin.
- A recent study explored the β-glucuronidase inhibition potential of indole-based thiadiazoles, revealing strong inhibitory effects with IC50 values as low as 0.5 µM for certain analogs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-ethyl-5-(1H-indol-2-yl)-1,3,4-thiadiazole and its analogs?
- Methodological Answer : Synthesis typically involves cyclocondensation of thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. For example, thiourea intermediates can react with indole-substituted aldehydes in the presence of sulfuric acid to form the thiadiazole core. Optimized conditions (e.g., solvent, catalyst, temperature) are critical for yield and purity. Post-synthetic modifications, such as S-alkylation, may introduce ethyl or other substituents .
- Key Data : In a study of analogous thiadiazoles, reaction yields ranged from 65% to 85% when using ethanol as a solvent and HCl as a catalyst .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is used:
- 1H/13C-NMR : Confirms proton environments and carbon connectivity. For example, indole NH protons appear as singlets near δ 10–12 ppm, while ethyl groups show triplet/multiplet patterns .
- IR Spectroscopy : Detects functional groups (e.g., C=N stretching at ~1600 cm⁻¹, C-S bonds at ~650 cm⁻¹) .
- Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N, S percentages (e.g., <0.5% deviation) .
Advanced Research Questions
Q. What computational strategies are used to predict the bioactivity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) evaluates binding affinities to target proteins. For example:
- Target Selection : Enzymes like cyclooxygenase-2 (COX-2) or kinase inhibitors are common due to thiadiazole’s heterocyclic pharmacophore .
- Docking Parameters : Grid boxes centered on active sites (e.g., COX-2: 20 ų), Lamarckian genetic algorithms for conformational sampling .
- Key Data : A derivative with a 4-fluorophenyl substituent showed a docking score of −9.2 kcal/mol against COX-2, comparable to celecoxib (−9.5 kcal/mol) .
Q. How can researchers resolve contradictions in biological activity data between structurally similar thiadiazole derivatives?
- Methodological Answer :
- Substituent Analysis : Compare electronic (e.g., electron-withdrawing vs. donating groups) and steric effects. For instance, para-substituted aryl groups may enhance membrane permeability vs. meta-substituted analogs .
- Conformational Studies : X-ray crystallography (using SHELXL ) or DFT calculations to identify bioactive conformers.
- In Vitro Validation : Dose-response assays (e.g., IC50 values) to correlate docking predictions with experimental results .
- Example : In a study, 2-(3-methoxyphenyl)-substituted thiadiazole exhibited IC50 = 5.3 µM against MGC803 cancer cells, while a 4-methyl analog showed reduced activity (IC50 = 12.7 µM), attributed to steric hindrance in the binding pocket .
Data Contradiction Analysis
Q. Why do some thiadiazole derivatives exhibit variable antimicrobial activity despite similar structures?
- Methodological Answer :
- Lipophilicity vs. Solubility : LogP values (calculated via ChemDraw) influence cellular uptake. Derivatives with LogP >3 may exhibit poor aqueous solubility, reducing bioavailability .
- Resistance Mechanisms : Efflux pump activation in bacterial strains (e.g., E. coli AcrAB-TolC) can diminish efficacy. Synergy assays with pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) clarify this .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
